3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
The compound 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic organic molecule featuring an imidazolidine-2,4-dione core substituted with a 3,5-dimethyl-1,2-oxazole-4-carbonyl-linked azetidine ring. This structure combines a rigid azetidine (4-membered ring) with a polar oxazole-carbonyl group and a bicyclic dione system, conferring unique physicochemical properties.
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-6-10(7(2)20-14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXUXLOKAIJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as aldehydes and nitriles . The azetidine ring can be synthesized via cycloaddition reactions, while the imidazolidine-2,4-dione moiety is often prepared through condensation reactions involving urea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and crystallization are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
Major products formed from these reactions include oxazole N-oxides, alcohol derivatives, and substituted azetidine and oxazole compounds .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes an imidazolidine core and an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 314.33 g/mol. The presence of the oxazole ring contributes to its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. These derivatives were shown to inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[1-(3,5-dimethyl-1,2-oxazole)] | S. aureus | 1.56 µg/mL |
| E. coli | 0.78 µg/mL | |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of imidazolidine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). This activity is crucial as HDAC inhibitors are known to play a role in cancer therapy by altering gene expression and promoting cancer cell death .
Case Study: HDAC Inhibition
A recent patent described a series of compounds derived from imidazolidine that demonstrated potent HDAC6 inhibition, leading to reduced proliferation of cancer cells in vitro . The implications for chemotherapy are significant, as these compounds could serve as lead structures for developing new anticancer agents.
Anti-inflammatory Effects
Compounds similar to 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The mechanism generally involves the modulation of inflammatory cytokines and pathways .
Neuroprotective Effects
Emerging research suggests that derivatives containing the oxazole ring may have neuroprotective effects. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The oxazole and imidazolidine moieties are known to interact with enzymes and receptors, modulating their activity . This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the imidazolidine-2,4-dione scaffold but differ in substituents, leading to divergent applications and properties:
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione
- Molecular Formula : C₁₉H₁₉N₅O₄
- Structure : Contains a pyrazole ring and a 3-hydroxybenzyl group.
- Application : Approved as a food flavoring agent under China’s National Food Safety Standards. Its synthesis involves N,N-dimethylformamide and sodium triacetoxyborohydride .
- Analytical Methods : Quantified via reversed-phase HPLC with diode array detection (repeatability: ±2% per GB/T 27579-2011) .
1-[2-(2-Methoxyphenyl)ethyl]-3-[1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrazol-4-yl]imidazolidine-2,4-dione
- Molecular Formula : C₂₁H₂₃N₅O₄
- Structure : Features a 2-methoxyphenethyl group instead of 3-hydroxybenzyl.
- Properties: Higher molecular weight (409.45 g/mol), logP = 2.0, and zero hydrogen bond donors, suggesting enhanced lipophilicity.
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
- Molecular Formula: C₁₃H₁₁Cl₂NO₂
- Structure : Contains a dichlorophenyl group and a bicyclic azabicyclohexane system.
- Application : Widely used as a fungicide (e.g., against Botrytis spp.). The dichlorophenyl moiety enhances bioactivity against fungal cell membranes .
4-Phenyl-1,2,4-triazolidine-3,5-dione
- Molecular Formula : C₈H₇N₃O₂
- Structure : Replaces the imidazolidine ring with a triazolidine-dione system.
- Properties : Lower molecular weight (177.16 g/mol) and higher structural rigidity.
- Application : Primarily used in organic synthesis as a precursor for heterocyclic compounds .
Key Comparative Analysis
Research Findings and Implications
Substituent-Driven Bioactivity : The 3-hydroxybenzyl group in the food additive derivative enhances solubility, making it suitable for flavoring applications, while the dichlorophenyl group in procymidone increases hydrophobicity and fungicidal efficacy .
Structural Rigidity : The azetidine ring in the target compound may improve metabolic stability compared to larger heterocycles (e.g., pyrazole), a critical factor in drug design .
Analytical Challenges: Imidazolidine-dione derivatives require specialized chromatographic methods (e.g., reversed-phase HPLC) due to their polar and non-volatile nature .
Q & A
Q. What are the typical synthetic routes for preparing 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione?
The compound is synthesized via multi-step reactions involving (1) coupling of the azetidine ring with the 3,5-dimethyl-1,2-oxazole-4-carbonyl group using THF as a solvent and molecular sieves to control moisture , and (2) cyclization to form the imidazolidine-2,4-dione core under basic conditions (e.g., sodium borohydride in ethanol) . Key intermediates should be purified via column chromatography and characterized by NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How can researchers confirm the structural identity of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., oxazole methyl groups at δ 2.1–2.5 ppm and imidazolidine-dione carbonyls at δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within ±2 ppm error) .
- FT-IR : Peaks at ~1705 cm⁻¹ (C=O stretch of imidazolidine-dione) and ~1668 cm⁻¹ (amide C=O) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
While direct data for this compound is limited, analogs suggest:
- Solubility : Likely polar aprotic solvent-friendly (e.g., DMSO, DMF) due to the imidazolidine-dione and oxazole moieties. Test solubility gradients in water:organic mixtures (e.g., 10–90% acetonitrile) .
- Stability : Monitor hydrolytic degradation under acidic/basic conditions via HPLC. Store at –20°C in inert atmospheres to prevent oxidation of the azetidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use a design of experiments (DoE) approach:
- Vary reaction parameters (temperature: 0–60°C; solvent polarity: THF vs. DCM; catalyst loading) .
- Apply computational reaction path screening (e.g., quantum chemical calculations) to identify energy barriers in cyclization steps, as demonstrated in ICReDD’s methodology .
- Monitor by TLC or in-situ IR to detect intermediate formation and optimize reaction quenching .
Q. How to resolve contradictions in reported biological activity data for imidazolidine-dione derivatives?
Contradictions may arise from assay variability or impurities. Mitigate by:
- Comparative bioassays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity validation : Ensure ≥95% purity via HPLC and exclude endotoxins using LC-MS .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., oxazole methyl groups vs. azetidine substitution patterns) .
Q. What mechanistic hypotheses explain the compound’s potential biological activity?
The 3,5-dimethyloxazole and imidazolidine-dione groups may target:
Q. How to troubleshoot low yields during azetidine ring functionalization?
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Protecting group strategies : Temporarily protect the azetidine nitrogen with Boc groups to direct acylation .
- Alternative coupling reagents : Replace traditional EDCl/HOBt with DCC/DMAP for improved oxazole-azetidine conjugation .
Q. What computational tools are suitable for modeling this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate transition states for cyclization steps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for oxazole-acyl azetidine coupling to prevent hydrolysis .
- Data validation : Cross-reference spectral data with structurally similar compounds (e.g., 3,5-diphenylimidazolidine derivatives) .
- Ethical compliance : Adhere to safety regulations for advanced laboratory work, including 100% compliance with chemical hygiene plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
